1,4-Diamino-2-butene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Polyamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

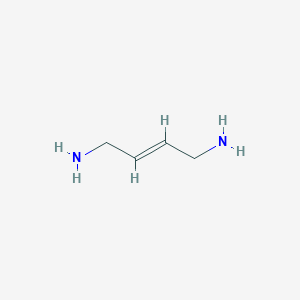

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

18231-61-3 |

|---|---|

Formule moléculaire |

C4H10N2 |

Poids moléculaire |

86.14 g/mol |

Nom IUPAC |

(E)-but-2-ene-1,4-diamine |

InChI |

InChI=1S/C4H10N2/c5-3-1-2-4-6/h1-2H,3-6H2/b2-1+ |

Clé InChI |

FPYGTMVTDDBHRP-OWOJBTEDSA-N |

SMILES |

C(C=CCN)N |

SMILES isomérique |

C(/C=C/CN)N |

SMILES canonique |

C(C=CCN)N |

Autres numéros CAS |

40930-37-8 |

Pictogrammes |

Corrosive; Irritant |

Synonymes |

1,4-diamino-2-butene 1,4-diaminobut-2-ene diaminobutene E-BED diamine |

Origine du produit |

United States |

Foundational & Exploratory

(Z)-1,4-Diamino-2-butene: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-1,4-Diamino-2-butene (Z-DAB), an unsaturated analog of the naturally occurring polyamine putrescine, has emerged as a molecule of significant interest in the field of cancer biology and therapeutics.[1][2][3] Its structural similarity to putrescine allows it to be recognized and actively transported into cells by the polyamine transport system (PTS), a mechanism often found to be upregulated in rapidly proliferating cancer cells.[1][2][3] This selective uptake provides a strategic avenue for the targeted delivery of therapeutic and imaging agents to tumors.[2] Furthermore, Z-DAB exhibits inhibitory activity against copper-containing amine oxidases, enzymes involved in polyamine metabolism.[1][4] This technical guide provides a comprehensive overview of the biological activity of (Z)-1,4-diamino-2-butene, detailing its mechanism of action, quantitative biological data, experimental protocols, and the signaling pathways it influences.

Quantitative Biological Activity Data

The biological activity of (Z)-1,4-diamino-2-butene and its analogs has been quantified in various studies. The following tables summarize the key findings, focusing on enzyme inhibition and antiproliferative effects.

| Compound | Enzyme/Cell Line | Assay Type | Parameter | Value | Reference |

| trans-1,4-Diamino-2-butene | Porcine Kidney Diamine Oxidase | Enzyme Inhibition | Apparent Ki | 0.34 mM | [1] |

| trans-1,4-Diamino-2-butene | Porcine Kidney Diamine Oxidase | Enzyme Inhibition | Second-order inactivation constant | 500 M-1s-1 | [1] |

| trans-4-Amino-2-butenal | Porcine Kidney Diamine Oxidase | Enzyme Inhibition | IC50 | 2.5 µM | [1] |

| 1,4-Diamino-2-butyne | Pea Diamine Oxidase | Enzyme Inhibition | Km | 1 mM | [5] |

| 1,4-Diamino-2-butyne | Pea Diamine Oxidase | Enzyme Inhibition | K' | 0.32 mM | [5] |

| 1,4-Diamino-2-butyne | Pea Diamine Oxidase | Enzyme Inhibition | kin | 4.89 min-1 | [5] |

| 1,4-Diamino-2-butanone | Leishmania amazonensis | Proliferation Assay | IC50 | 144 µM | [6] |

| Product of trans-1,4-diamino-2-butene oxidation |

Experimental Protocols

Competitive [14C]Putrescine Uptake Inhibition Assay

This assay is designed to evaluate the ability of (Z)-1,4-diamino-2-butene to compete with the natural substrate, putrescine, for uptake via the polyamine transport system in cancer cells.

a. Cell Culture:

-

3LL (Lewis Lung Carcinoma) cells are seeded in 12-well plates at an initial density of 0.5 x 106 cells/mL and cultured for 24 hours prior to the experiment.[2]

b. Assay Procedure:

-

Incubate the cultured cells for 20 minutes at 37°C with 10 µM [14C]putrescine (0.5 µCi) in the absence or presence of varying concentrations of (Z)-1,4-diamino-2-butene or its derivatives.[2]

-

As a control for passive transport, a parallel set of experiments is conducted at 4°C.[2]

-

Following incubation, wash the cells three times with phosphate-buffered saline (PBS).[2]

-

Lyse the cells by dissolving them in 0.5 mL of 0.1 N NaOH.[2]

-

Determine the radioactivity of a 0.35 mL aliquot of the cell lysate using a scintillation counter after mixing with 2 mL of a suitable scintillation cocktail.[2]

-

Assay the protein content of a 0.1 mL aliquot of the cell suspension using the Folin Phenol reagent method to normalize the radioactivity counts.[2]

c. Data Analysis:

-

The inhibitory effect of (Z)-1,4-diamino-2-butene on putrescine uptake is determined by comparing the radioactivity in cells treated with the compound to untreated control cells. The results can be used to calculate an IC50 or a Ki value.

Cytotoxicity/Cytostasis Assay (MTT Assay)

This assay determines the effect of (Z)-1,4-diamino-2-butene on the growth and viability of cancer cells.

a. Cell Culture:

-

Seed 3LL, CHO (Chinese Hamster Ovary), or CHO-MG (a polyamine transport-deficient CHO mutant) cells in 96-well plates at an initial density of 1000 cells/well.[2]

b. Assay Procedure:

-

Add varying concentrations of (Z)-1,4-diamino-2-butene or its derivatives to the cell cultures 24 hours after seeding.

-

Incubate the cells for a defined period (e.g., 72 hours).

-

Determine the cell growth rates by measuring the formation of formazan from 3-[4,5-dimethylthiazol-2-yl)]2,5-diphenyltetrazolium bromide (MTT).[2]

-

Measure the absorbance using a microplate reader.[2]

c. Data Analysis:

-

The cytotoxic or cytostatic effect is quantified by comparing the absorbance of treated cells to that of untreated controls. This data is used to generate dose-response curves and calculate IC50 values.

Diamine Oxidase (DAO) Inhibition Assay (Spectrophotometric Method)

This assay measures the ability of (Z)-1,4-diamino-2-butene to inhibit the enzymatic activity of diamine oxidase.

a. Reaction Mixture:

-

Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer), the DAO enzyme, and a chromogenic substrate system. A common system involves the oxidative coupling of a substrate (like putrescine or cadaverine) which produces hydrogen peroxide, which is then used by horseradish peroxidase to oxidize a chromogen, leading to a colored product.

b. Assay Procedure:

-

Pre-incubate the DAO enzyme with various concentrations of (Z)-1,4-diamino-2-butene for a specified time.

-

Initiate the enzymatic reaction by adding the primary substrate (e.g., putrescine).

-

Monitor the change in absorbance at a specific wavelength corresponding to the colored product over time using a spectrophotometer.

c. Data Analysis:

-

The rate of the reaction is determined from the linear portion of the absorbance versus time plot. The inhibitory effect of Z-DAB is calculated by comparing the reaction rates in the presence and absence of the inhibitor. This data can be used to determine the mode of inhibition and calculate kinetic parameters such as Ki and IC50.

Signaling Pathways and Mechanisms of Action

The Polyamine Transport System in Cancer

The polyamine transport system (PTS) is a critical pathway for the uptake of polyamines like putrescine, spermidine, and spermine, which are essential for cell growth and proliferation. In many cancers, the genes encoding components of the PTS and the enzymes for polyamine biosynthesis are upregulated, leading to an increased demand for and accumulation of intracellular polyamines. This makes the PTS an attractive target for cancer therapy. (Z)-1,4-diamino-2-butene, as a structural mimic of putrescine, exploits this system for preferential entry into cancer cells. The transport process is complex and can involve both endocytic pathways and specific solute carrier (SLC) transporters.[7][8][9]

Caption: Uptake of (Z)-DAB via the Polyamine Transport System.

Mechanism-Based Inactivation of Diamine Oxidase

(Z)-1,4-Diamino-2-butene acts as a mechanism-based inactivator of copper-containing amine oxidases (CAOs), such as diamine oxidase (DAO).[1] These enzymes catalyze the oxidative deamination of primary amines to aldehydes, producing ammonia and hydrogen peroxide in the process.[4][10] The catalytic cycle involves a topaquinone (TPQ) cofactor.[11]

The proposed mechanism for inactivation by unsaturated diamines like Z-DAB involves the enzyme processing the molecule as a substrate, leading to the formation of a reactive unsaturated aminoenal product. This electrophilic intermediate can then be attacked by a nucleophilic residue in the active site of the enzyme, forming a covalent adduct and leading to irreversible inactivation.[1]

Caption: Mechanism-based inactivation of Diamine Oxidase by Z-DAB.

Conclusion

(Z)-1,4-Diamino-2-butene demonstrates significant biological activity primarily through two mechanisms: its ability to be selectively transported into cancer cells via the overactive polyamine transport system and its capacity to inhibit diamine oxidases. These properties make it a valuable tool for researchers in oncology and drug development. As a vector, it holds promise for the targeted delivery of cytotoxic agents or imaging probes to tumors. Its role as an enzyme inhibitor provides a means to modulate polyamine metabolism, which is crucial for cancer cell proliferation. Further research into the specific molecular interactions of Z-DAB with the components of the polyamine transport system and the development of more potent and selective derivatives will likely yield novel and effective strategies for cancer diagnosis and treatment.

References

- 1. Mechanism-based inactivation of porcine kidney diamine oxidase by 1,4-diamino-2-butene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Amine oxidase (copper-containing) - Wikipedia [en.wikipedia.org]

- 4. Human Copper-Dependent Amine Oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,4-Diamino-2-butyne as the mechanism-based pea diamine oxidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The putrescine analogue 1,4-diamino-2-butanone affects polyamine synthesis, transport, ultrastructure and intracellular survival in Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Polyamine Transport Systems in Mammalian Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Involvement of mammalian SoLute Carriers (SLC) in the traffic of polyamines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Involvement of mammalian SoLute Carriers (SLC) in the traffic of polyamines [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. Copper-containing amine oxidases. Biogenesis and catalysis; a structural perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,4-Diamino-2-butene Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-diamino-2-butene derivatives and their analogues, focusing on their synthesis, biological activity, and potential therapeutic applications. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to endogenous polyamines such as putrescine. This structural mimicry allows them to interact with biological systems, particularly the polyamine transport system, which is often upregulated in cancer cells. This unique property makes them promising candidates for the development of targeted cancer therapies and imaging agents. Furthermore, these compounds and their analogues have shown potent activity as enzyme inhibitors, particularly against diamine oxidase (DAO), an enzyme involved in polyamine metabolism. This guide will delve into the synthesis of these compounds, their mechanism of action, and the experimental protocols used to evaluate their biological activity.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes, often with stereochemical control to obtain the desired (Z) (cis) or (E) (trans) isomers.

Stereoselective Synthesis of (Z)-1,4-Diamino-2-butene Dihydrochloride

A common method for the stereoselective synthesis of (Z)-1,4-diamino-2-butene involves the alkylation of a protected amine with a corresponding dihalo-butene, followed by deprotection.

Experimental Protocol:

-

Protection of the Amine: To a solution of di-tert-butyl iminodicarboxylate in anhydrous dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0°C under an inert atmosphere. Stir the reaction mixture for 30 minutes at 0°C.

-

Alkylation: Add cis-1,4-dichloro-2-butene to the reaction mixture and allow it to warm to room temperature. Stir for 12-18 hours.

-

Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

-

Deprotection: Dissolve the purified product in a solution of hydrochloric acid in ethanol. Stir the mixture at room temperature for 4-6 hours.

-

Isolation: Collect the precipitated (Z)-1,4-diamino-2-butene dihydrochloride by filtration, wash with cold ethanol, and dry under vacuum.

Synthesis of N,N'-Disubstituted Derivatives

The primary amino groups of this compound can be readily functionalized to generate a diverse library of derivatives.

Experimental Protocol for N,N'-Bis(benzyl)-1,4-diamino-2-butene:

-

Reaction Setup: Dissolve this compound in a suitable solvent such as methanol.

-

Aldehyde Condensation: Add two equivalents of benzaldehyde to the solution. The reaction can be stirred at room temperature.

-

Product Formation: The Schiff base, N,N'-bis(benzylidene)butane-1,4-diamine, will form.

-

Reduction (if desired): For the saturated N,N'-bis(benzyl)butane-1,4-diamine, the Schiff base can be reduced using a reducing agent like sodium borohydride.

Biological Activity and Mechanisms of Action

Inhibition of Diamine Oxidase (DAO)

cis- and trans-1,4-diamino-2-butene are potent mechanism-based inactivators of diamine oxidase.[1] The trans isomer is generally a more potent inhibitor than the cis isomer.[1] The proposed mechanism involves the enzymatic oxidation of the diamine to an unsaturated aminoenal product, which then forms a covalent adduct with a nucleophilic residue in the enzyme's active site.[1] An analogue, 1,4-diamino-2-butyne, is also a mechanism-based inhibitor of pea diamine oxidase.[2]

Quantitative Data on DAO Inhibition:

| Compound | Target Enzyme | Inhibition Type | Ki (mM) | Inactivation Constant | IC50 (µM) | Reference |

| trans-1,4-Diamino-2-butene | Porcine Kidney DAO | Mechanism-based | 0.34 | 500 M-1s-1 | - | [1] |

| cis-1,4-Diamino-2-butene | Porcine Kidney DAO | Mechanism-based | - | - | - | [1] |

| trans-4-Amino-2-butenal | Porcine Kidney DAO | Irreversible | - | - | 2.5 | [1] |

| 1,4-Diamino-2-butyne | Pea DAO | Mechanism-based | 0.32 (K') | 4.89 min-1 (kin) | - | [2] |

Anticancer Activity via the Polyamine Transport System

(Z)-1,4-diamino-2-butene (Z-DAB), as an unsaturated analogue of putrescine, is actively transported into cancer cells via the overexpressed polyamine transport system (PTS).[3][4] This makes it an attractive vector for delivering cytotoxic agents or imaging probes specifically to tumor cells.[3][4] For instance, a derivative of Z-DAB carrying a boron-containing moiety, (Z)-2-[4-(5,5-dimethyl-dioxaborinan-2-yl)phenyl]methyl-1,4-diamino-2-butene (Z-4-Bbz-DAB), has been shown to be a substrate for the PTS and leads to significant boron accumulation in cancer cells, highlighting its potential for Boron Neutron Capture Therapy (BNCT).[3][4]

Signaling Pathway: Polyamine Transport and Metabolism

Caption: Cellular uptake and metabolism of a (Z)-1,4-diamino-2-butene derivative.

Experimental Protocols

Diamine Oxidase (DAO) Activity Assay

This protocol describes a common spectrophotometric method for determining DAO activity.

Materials:

-

Potassium phosphate buffer (0.1 M, pH 7.2)

-

Putrescine dihydrochloride (substrate)

-

Horseradish peroxidase (HRP)

-

4-Aminoantipyrine

-

Vanillic acid

-

DAO enzyme solution

-

Microplate reader

Procedure:

-

Prepare Reagent Mix: Prepare a reagent mixture in potassium phosphate buffer containing HRP, 4-aminoantipyrine, and vanillic acid.

-

Add Enzyme: To the wells of a 96-well plate, add the DAO enzyme solution.

-

Initiate Reaction: Start the reaction by adding the putrescine substrate solution to each well.

-

Incubate: Incubate the plate at 37°C.

-

Measure Absorbance: Measure the increase in absorbance at a specific wavelength (e.g., 492 nm) over time using a microplate reader. The rate of color development is proportional to the DAO activity.

-

Data Analysis: Calculate the enzyme activity based on the rate of change in absorbance, using a standard curve if necessary.

Cellular Uptake Assay of Fluorescently Labeled Analogues

This protocol outlines a general workflow for assessing the cellular uptake of a fluorescently labeled this compound analogue in a cancer cell line (e.g., MCF-7).

Materials:

-

MCF-7 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fluorescently labeled this compound analogue

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Experimental Workflow:

Caption: Experimental workflow for cellular uptake of a fluorescent analogue.

Conclusion

This compound derivatives and their analogues represent a versatile class of compounds with significant potential in drug discovery and development. Their ability to act as mechanism-based enzyme inhibitors and to be selectively transported into cancer cells makes them attractive candidates for the development of novel therapeutics. The synthetic and experimental protocols outlined in this guide provide a foundation for researchers to further explore the potential of this promising class of molecules. Future work in this area may focus on the development of more potent and selective derivatives, as well as the exploration of their efficacy in in vivo models.

References

- 1. Mechanism-based inactivation of porcine kidney diamine oxidase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,4-Diamino-2-butyne as the mechanism-based pea diamine oxidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (Z)-1,4-diamino-2-butene as a vector of boron, fluorine, or iodine for cancer therapy and imaging: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Spectroscopic Profile of (E)-1,4-Diamino-2-butene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-1,4-Diamino-2-butene. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted data based on established spectroscopic principles and data from analogous chemical structures. It also includes detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the synthesis and characterization of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (E)-1,4-Diamino-2-butene. These values are estimations derived from typical ranges for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 5.6 - 5.8 | Multiplet | 2H | Olefinic protons (-CH=CH-) |

| ~ 3.2 - 3.4 | Doublet | 4H | Methylene protons (-CH₂-NH₂) |

| ~ 1.5 - 2.5 | Broad Singlet | 4H | Amine protons (-NH₂) |

Rationale for Prediction:

-

Olefinic Protons: Protons on a trans-disubstituted double bond typically appear in the range of δ 5.5-6.5 ppm. The specific shift is influenced by the neighboring groups.

-

Methylene Protons: The methylene protons are adjacent to both the double bond (allylic position) and the electron-withdrawing amine group, which deshields them. A typical range for protons alpha to an amine is δ 2.5-3.5 ppm.

-

Amine Protons: The chemical shift of amine protons can vary widely depending on concentration, solvent, and temperature, and they often appear as a broad signal.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 128 - 132 | Olefinic carbons (-CH=CH-) |

| ~ 45 - 50 | Methylene carbons (-CH₂-NH₂) |

Rationale for Prediction:

-

Olefinic Carbons: Carbons of a trans double bond typically resonate in the δ 120-140 ppm region of the ¹³C NMR spectrum.[1]

-

Methylene Carbons: The carbon atoms adjacent to the nitrogen of a primary amine usually appear in the δ 30-50 ppm range.[2]

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Sharp | N-H stretch (primary amine, two bands)[3][4] |

| 3020 - 3080 | Medium | =C-H stretch (alkene) |

| 2850 - 2950 | Medium | C-H stretch (alkane) |

| 1665 - 1675 | Weak | C=C stretch (trans-alkene)[5] |

| 1580 - 1650 | Medium | N-H bend (primary amine)[4] |

| 960 - 980 | Strong | =C-H bend (trans-alkene, out-of-plane) |

Rationale for Prediction:

-

N-H Stretch: Primary amines typically show two absorption bands in this region corresponding to symmetric and asymmetric stretching.[3][4]

-

C=C Stretch: The C=C stretching vibration for a trans-disubstituted alkene is often weak due to the low dipole moment change.[5]

-

=C-H Bend: The out-of-plane bend for a trans-alkene is characteristically strong and appears in this region.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Possible Fragment |

| 86 | [M]⁺ (Molecular Ion) |

| 85 | [M-H]⁺ |

| 71 | [M-NH₂]⁺ |

| 56 | [M-2NH₂]⁺ or Allylic cleavage |

| 43 | [C₃H₅]⁺ or [CH₂NH₂]⁺ |

| 30 | [CH₂NH₂]⁺ |

Rationale for Prediction:

-

Molecular Ion: The molecular ion peak is expected at the molecular weight of the compound (86.14 g/mol ).

-

Fragmentation: Common fragmentation pathways for amines include alpha-cleavage (loss of an adjacent alkyl group) and loss of the amino group. Alkenes often undergo allylic cleavage, which would result in resonance-stabilized fragments.[6]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation: a. Weigh approximately 5-10 mg of the (E)-1,4-Diamino-2-butene sample. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. c. Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to a final concentration of about 0.05% (v/v). d. Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition: a. Insert the NMR tube into the spectrometer's probe. b. Tune and shim the spectrometer to optimize the magnetic field homogeneity. c. Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm). d. Apply a 90° pulse and acquire the free induction decay (FID). The acquisition time is typically 2-4 seconds. e. A relaxation delay of 1-5 seconds between scans is recommended. f. For a typical spectrum, 8 to 16 scans are co-added to improve the signal-to-noise ratio. g. Process the FID by applying a Fourier transform, phasing the spectrum, and integrating the signals.

3. ¹³C NMR Acquisition: a. Use the same sample prepared for ¹H NMR. b. Set the spectrometer to the ¹³C frequency. c. Set the spectral width to cover the expected range (e.g., 0-150 ppm). d. Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. e. A typical experiment involves a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. f. A larger number of scans (e.g., 128 to 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. g. Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR): a. Place a small drop of the liquid (E)-1,4-Diamino-2-butene sample directly onto the ATR crystal. b. If the sample is a solid, place a small amount onto the crystal and apply pressure using the anvil to ensure good contact.

2. Data Acquisition: a. Record a background spectrum of the empty ATR setup. b. Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹). c. Co-add 16 to 32 scans to obtain a high-quality spectrum. d. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

1. Sample Introduction (Electron Ionization - EI): a. Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or dichloromethane. b. Introduce the sample into the mass spectrometer. This can be done via direct injection, a heated probe for solids, or through a gas chromatograph (GC-MS) for volatile compounds.

2. Data Acquisition: a. The sample is vaporized and enters the ion source. b. In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. c. The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer). d. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). e. A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a chemical compound like (E)-1,4-Diamino-2-butene.

Caption: General workflow for synthesis and spectroscopic analysis.

References

Unveiling 1,4-Diamino-2-butene: A Technical Guide to its Discovery, Synthesis, and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Diamino-2-butene, an unsaturated analogue of the naturally occurring polyamine putrescine, has emerged as a molecule of significant interest in medicinal chemistry and materials science. Its unique structural features, combining the reactivity of primary amines with the conformational rigidity of a carbon-carbon double bond, have made it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This in-depth technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, and an exploration of its applications, particularly in the realm of drug development.

Discovery and Historical Context

The history of this compound is intrinsically linked to the broader field of polyamine research, which dates back to the 17th century. Polyamines like putrescine (1,4-diaminobutane), spermidine, and spermine were identified as essential for cell growth and proliferation. The development of synthetic analogues of these natural polyamines began in the late 20th century, driven by the goal of creating compounds that could modulate polyamine metabolism and function, particularly in the context of cancer therapy.

While a definitive first synthesis of this compound is not prominently documented in readily available historical records, its conceptualization arose from the systematic exploration of structurally modified polyamines. The introduction of a double bond into the putrescine backbone was a logical step to create a more conformationally restricted analogue. This structural modification was hypothesized to influence the molecule's interaction with biological targets, such as the polyamine transport system, and to serve as a scaffold for further chemical elaboration. Early investigations into unsaturated putrescine derivatives demonstrated their potential as antifungal and antimalarial agents, paving the way for more extensive research into their therapeutic applications.[1]

Physicochemical Properties

This compound exists as two geometric isomers, (Z)- (cis) and (E)- (trans), which exhibit distinct physical and chemical properties. These properties are crucial for their application in synthesis and biological studies.

| Property | (Z)-1,4-Diamino-2-butene | (E)-1,4-Diamino-2-butene |

| Molecular Formula | C₄H₁₀N₂ | C₄H₁₀N₂ |

| Molecular Weight | 86.14 g/mol | 86.14 g/mol |

| Appearance | Not specified | Not specified |

| Boiling Point | Not specified | Not specified |

| Melting Point | Not specified | Not specified |

| Solubility | Soluble in water | Soluble in water |

| CAS Number | 40794-72-7 | Not available |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound, particularly its stereoisomers, has been achieved through various methods. A common and effective approach involves the nucleophilic substitution of a dihalo-2-butene with a protected amine source, followed by deprotection.

Stereoselective Synthesis of (Z)- and (E)-1,4-Diamino-2-butene

A widely employed method for the stereoselective synthesis of the (Z) and (E) isomers of this compound starts from the corresponding (Z)- or (E)-1,4-dihalobut-2-ene. The following protocol is a representative example.

Experimental Workflow:

Caption: General workflow for the synthesis of this compound.

Materials:

-

(Z)- or (E)-1,4-dichloro-2-butene

-

Potassium phthalimide

-

N,N-Dimethylformamide (DMF)

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Step 1: Nucleophilic Substitution. To a solution of (Z)- or (E)-1,4-dichloro-2-butene in DMF, add potassium phthalimide. The reaction mixture is stirred at room temperature for several hours to allow for the formation of the corresponding N,N'-(but-2-ene-1,4-diyl)diphthalimide.

-

Step 2: Deprotection. The resulting diphthalimide derivative is then treated with hydrazine hydrate in ethanol. This step cleaves the phthalimide protecting groups, yielding the free diamine.

-

Step 3: Isolation and Purification. The reaction mixture is acidified with HCl to precipitate phthalhydrazide. After filtration, the filtrate is concentrated, and the resulting crude product is purified by recrystallization from a suitable solvent system, such as ethanol/ether, to afford the desired (Z)- or (E)-1,4-Diamino-2-butene dihydrochloride salt.

Quantitative Data:

| Reactant | Molar Ratio | Yield (%) |

| (Z)-1,4-dichloro-2-butene | 1 | Typically > 70% |

| Potassium phthalimide | 2.2 | |

| Hydrazine hydrate | 2.5 |

Applications in Drug Development

The structural similarity of this compound to putrescine allows it to be recognized and actively transported into cells via the polyamine transport system, which is often upregulated in cancer cells. This property makes it an attractive vector for the targeted delivery of therapeutic and imaging agents to tumors.

Boron Neutron Capture Therapy (BNCT)

Derivatives of (Z)-1,4-Diamino-2-butene have been synthesized to carry boron atoms. The rationale is that these boron-containing compounds will be preferentially taken up by tumor cells. Subsequent irradiation with neutrons leads to a nuclear reaction that selectively destroys the cancer cells.

Tumor Imaging

By incorporating positron-emitting isotopes (e.g., ¹⁸F) or gamma-emitting isotopes (e.g., ¹³¹I) into the this compound scaffold, researchers have developed radiopharmaceuticals for tumor imaging using Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT).[2]

Signaling Pathway Involvement:

Caption: Targeted drug delivery using this compound conjugates.

Conclusion

This compound, from its conceptual origins in the study of polyamine analogues to its current applications in advanced cancer therapy and diagnostics, represents a significant contribution to the field of medicinal chemistry. The stereoselective synthesis of its isomers has enabled detailed investigations into its biological activity and has provided a versatile platform for the development of targeted therapeutics. Further research into the derivatives of this compound holds promise for the creation of more effective and selective anticancer agents and diagnostic tools.

References

An In-depth Technical Guide to the Isomers and Stereochemistry of 1,4-Diamino-2-butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Diamino-2-butene, a critical four-carbon unsaturated diamine, exists as two geometric isomers: (Z)-1,4-diamino-2-butene (cis) and (E)-1,4-diamino-2-butene (trans). The stereochemistry of these isomers profoundly influences their physical, chemical, and biological properties. Notably, the (Z)-isomer is a structural analog of the biogenic polyamine putrescine and is recognized by the polyamine transport system, making it a molecule of significant interest in cancer research and drug development as a potential vector for targeted therapies. This guide provides a comprehensive overview of the synthesis, stereochemistry, and characterization of these isomers, along with detailed experimental protocols and an exploration of their biological significance.

Introduction

The stereoisomers of this compound present a compelling case study in the structure-activity relationships of bioactive molecules. The spatial arrangement of the amino groups, dictated by the geometry of the central carbon-carbon double bond, is the primary determinant of their distinct properties. The (Z)-isomer, with its cis configuration, mimics the conformation of putrescine, allowing it to engage with biological machinery such as the polyamine transport system.[1] This transport system is often upregulated in cancer cells to meet their high demand for polyamines for proliferation, making the (Z)-isomer a promising candidate for targeted drug delivery.[1] In contrast, the (E)-isomer exhibits different biological activity due to its trans configuration. A comprehensive understanding of the synthesis, characterization, and biological interactions of each isomer is therefore crucial for their application in research and drug development.

Stereochemistry and Isomers of this compound

The presence of a double bond in the carbon backbone of this compound restricts rotation, giving rise to two geometric isomers:

-

(Z)-1,4-diamino-2-butene (cis-isomer): In this isomer, the two aminoethyl groups are on the same side of the double bond.

-

(E)-1,4-diamino-2-butene (trans-isomer): In this isomer, the two aminoethyl groups are on opposite sides of the double bond.

The stereochemistry is the key factor governing the differential biological activities of these isomers.

Data Presentation

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of the isomers of this compound and their dihydrochloride salts. It is important to note that while computed data is available, experimentally determined data for some properties is limited in the reviewed literature.

| Property | (Z)-1,4-diamino-2-butene | (E)-1,4-diamino-2-butene | (Z)-1,4-diamino-2-butene Dihydrochloride | (E)-1,4-diamino-2-butene Dihydrochloride |

| Molecular Formula | C₄H₁₀N₂[2] | C₄H₁₀N₂ | C₄H₁₂Cl₂N₂[3] | C₄H₁₂Cl₂N₂[4] |

| Molecular Weight | 86.14 g/mol [2] | 86.14 g/mol | 159.06 g/mol [3] | 159.05 g/mol [5] |

| Melting Point | Not available | Not available | 292–300°C[3] | Not available |

| Boiling Point | Not available | Not available | Not available | Not available |

| CAS Number | 40794-72-7[2] | 18231-61-3[6] | 114118-70-6[3] | 119874-79-2[5] |

| Computed XLogP3-AA | -1.3[7] | Not available | Not available | Not available |

| Computed Hydrogen Bond Donor Count | 2[7] | 2 | 4 | 4 |

| Computed Hydrogen Bond Acceptor Count | 2[7] | 2 | 2 | 2 |

Spectroscopic Data

¹³C NMR Chemical Shifts (δ) for But-2-ene Isomers (Reference) [8]

| Carbon Atom | (Z)-but-2-ene (ppm) | (E)-but-2-ene (ppm) |

| CH₃ | 12 | 17 |

| CH | 124 | 126 |

Characteristic IR Absorption Bands for But-2-ene Isomers (Reference)

| Functional Group | (Z)-but-2-ene (cm⁻¹) | (E)-but-2-ene (cm⁻¹) |

| =C-H stretch | ~3020 | ~3020 |

| C=C stretch | ~1658 | ~1675 |

| =C-H bend (out-of-plane) | ~675-730 | ~960-975 |

Mass Spectrometry of 1,4-Diaminobutane (Putrescine) (Reference) [9]

The mass spectrum of the saturated analog, 1,4-diaminobutane (putrescine), shows a molecular ion peak at m/z 88.

Experimental Protocols

Stereoselective Synthesis of (Z)- and (E)-1,4-Diamino-2-butene Dihydrochloride

A common and effective method for the stereoselective synthesis of the diamine isomers involves a two-step process starting from the corresponding dihalo-2-butene. The following protocol is based on the phthalimide protection-deprotection strategy which ensures the retention of the double bond geometry.[3][10]

Step 1: Synthesis of (Z)- or (E)-1,4-Diphthalimido-2-butene

-

Reagents and Materials:

-

(Z)-1,4-dibromo-2-butene or (E)-1,4-dibromo-2-butene

-

Potassium phthalimide

-

Dimethylformamide (DMF), anhydrous

-

Nitrogen gas supply

-

Reaction flask, condenser, heating mantle, magnetic stirrer

-

-

Procedure:

-

In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve potassium phthalimide (2.2 equivalents) in anhydrous DMF.

-

Bubble nitrogen gas through the solution for 15-20 minutes to create an inert atmosphere.

-

Add the corresponding (Z)- or (E)-1,4-dibromo-2-butene (1 equivalent) to the solution.

-

Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum to obtain the crude (Z)- or (E)-1,4-diphthalimido-2-butene.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

-

Step 2: Hydrolysis to (Z)- or (E)-1,4-Diamino-2-butene Dihydrochloride

-

Reagents and Materials:

-

(Z)- or (E)-1,4-diphthalimido-2-butene

-

Concentrated hydrochloric acid (e.g., 6-12 M)

-

Glacial acetic acid (optional, as a co-solvent)

-

Ethanol for recrystallization

-

Reaction flask, condenser, heating mantle, magnetic stirrer

-

-

Procedure:

-

Suspend the synthesized (Z)- or (E)-1,4-diphthalimido-2-butene in a mixture of concentrated hydrochloric acid and glacial acetic acid in a round-bottom flask.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction by observing the dissolution of the starting material and the subsequent formation of a precipitate (phthalic acid).

-

Cool the reaction mixture to room temperature and then in an ice bath to complete the precipitation of phthalic acid.

-

Filter off the phthalic acid.

-

Concentrate the filtrate under reduced pressure to obtain the crude dihydrochloride salt of the diamine.

-

Recrystallize the crude product from ethanol to yield the pure (Z)- or (E)-1,4-diamino-2-butene dihydrochloride.[3]

-

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra should be recorded on a 300 or 500 MHz spectrometer.

-

Samples of the dihydrochloride salts can be dissolved in D₂O.

-

The chemical shifts (δ) are reported in parts per million (ppm) relative to a suitable internal standard (e.g., TMS or a residual solvent peak).

-

The multiplicity of the signals (s = singlet, d = doublet, t = triplet, m = multiplet) and coupling constants (J) in Hertz (Hz) should be determined.

Infrared (IR) Spectroscopy:

-

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

Solid samples can be analyzed as KBr pellets.

-

Characteristic absorption bands for N-H, C-H, C=C, and C-N bonds should be identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

-

Mass spectra can be acquired using techniques such as Electrospray Ionization (ESI) to determine the molecular weight and fragmentation pattern.

-

The molecular ion peak ([M+H]⁺) should be observed to confirm the molecular weight.

Mandatory Visualizations

Signaling Pathway: Polyamine Transport System

The uptake of (Z)-1,4-diamino-2-butene into cells is mediated by the polyamine transport system (PTS). This is a complex process that can involve both endocytosis and specific solute carrier proteins.[11][12]

Experimental Workflow: Stereoselective Synthesis

The stereoselective synthesis of (Z)- and (E)-1,4-diamino-2-butene relies on the stereochemistry of the starting dihalobutene.

Logical Relationship: Stereochemical Control

The stereochemical outcome of the synthesis is directly determined by the choice of the starting material.

Conclusion

The geometric isomers of this compound, particularly the (Z)-isomer, represent a valuable class of molecules for researchers in chemistry and drug development. Their stereochemistry is the defining feature that dictates their biological activity, with the (Z)-isomer's ability to act as a putrescine mimic being of significant interest for the development of targeted cancer therapies. The synthetic protocols outlined in this guide provide a reliable means for the stereoselective preparation of these isomers. Further research into the detailed spectroscopic characterization and the elucidation of the precise mechanisms of their interaction with the polyamine transport system will undoubtedly open new avenues for their application in medicine and biotechnology.

References

- 1. This compound | 18231-61-3 | Benchchem [benchchem.com]

- 2. 2-Butene-1,4-diamine, (2Z)- | C4H10N2 | CID 6284479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2(Z)-Butene-1,4-diamine,dihydrochloride | 114118-70-6 | Benchchem [benchchem.com]

- 4. (E)-But-2-ene-1,4-diamine dihydrochloride | C4H12Cl2N2 | CID 12397206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (E)-but-2-ene-1,4-diamine dihydrochloride 95.00% | CAS: 119874-79-2 | AChemBlock [achemblock.com]

- 6. This compound - 18231-61-3 | VulcanChem [vulcanchem.com]

- 7. 2-Butene-1,4-diamine, (Z)- | C4H10N2 | CID 148401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. docbrown.info [docbrown.info]

- 9. 1,4-Butanediamine [webbook.nist.gov]

- 10. (E)-But-2-ene-1,4-diamine dihydrochloride | 119874-79-2 | Benchchem [benchchem.com]

- 11. Polyamine Transport Systems in Mammalian Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Polyamine transport is mediated by both endocytic and solute carrier transport mechanisms in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Coordination Chemistry of 1,4-Diamino-2-butene with Transition Metals

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Diamino-2-butene (DAB), a bifunctional ligand featuring two primary amine donors and a central carbon-carbon double bond, presents a versatile platform for the construction of novel transition metal complexes. The presence of both hard (amine) and soft (alkene) potential donor sites, combined with the existence of cis-(Z) and trans-(E) isomers, allows for a rich and varied coordination chemistry. This guide provides a comprehensive overview of the synthesis, structure, and potential applications of transition metal complexes incorporating the this compound ligand, with a focus on experimental protocols and quantitative structural data.

Introduction

The coordination chemistry of diamine ligands has been a cornerstone of inorganic and medicinal chemistry, leading to the development of numerous catalytic systems and therapeutic agents. This compound, as a ligand, offers unique electronic and steric properties. The interplay between the amine and alkene functionalities can lead to various coordination modes, including simple chelation through the nitrogen atoms, bridging between metal centers, or even η²-coordination of the double bond. The stereochemistry of the ligand (cis or trans) further dictates the geometry and reactivity of the resulting metal complexes. Understanding the synthesis and structural characteristics of these complexes is crucial for designing new catalysts and metallodrugs with tailored properties.

Synthesis of this compound Ligands

The synthesis of both (Z)- and (E)-1,4-diamino-2-butene typically starts from the corresponding 1,4-dihalo-2-butenes. A general and widely used method involves the Gabriel synthesis or direct amination.

Experimental Protocol: Synthesis of (Z)-1,4-Diamino-2-butene

-

Step 1: Phthalimide Alkylation. To a solution of potassium phthalimide in anhydrous dimethylformamide (DMF), an equimolar amount of cis-1,4-dichloro-2-butene is added. The mixture is stirred at room temperature for 24 hours.

-

Step 2: Filtration. The reaction mixture is filtered to remove the potassium chloride precipitate. The filtrate is concentrated under reduced pressure.

-

Step 3: Hydrazinolysis. The resulting N,N'-(but-2-ene-1,4-diyl)diphthalimide is dissolved in ethanol, and a slight excess of hydrazine hydrate is added. The mixture is refluxed for 4 hours.

-

Step 4: Isolation. After cooling, the phthalhydrazide precipitate is filtered off. The ethanolic solution is acidified with concentrated HCl and evaporated to dryness. The crude diamine dihydrochloride is recrystallized from ethanol/water.

-

Step 5: Free Base Liberation. The dihydrochloride salt is dissolved in a minimum amount of water and treated with a concentrated aqueous solution of NaOH until the pH is strongly basic. The free diamine is then extracted with diethyl ether and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the pure (Z)-1,4-diamino-2-butene.

A similar procedure can be followed for the synthesis of the (E)-isomer using trans-1,4-dichloro-2-butene as the starting material.

Coordination Chemistry with Transition Metals

The coordination of this compound to transition metals typically occurs through the nitrogen atoms of the primary amine groups, forming a stable chelate ring. The general reaction involves the displacement of labile ligands, such as halides or solvent molecules, from a metal precursor.

Platinum(II) Complexes

Platinum(II) complexes with diamine ligands are of significant interest due to their potential as anticancer agents. The synthesis of a platinum(II) complex with (Z)-1,4-diamino-2-butene can be achieved by reacting the ligand with a suitable platinum(II) precursor.

Experimental Protocol: Synthesis of Dichloro[(Z)-1,4-diamino-2-butene]platinum(II)

-

Preparation of the Platinum Precursor. Potassium tetrachloroplatinate(II) (K₂[PtCl₄]) is dissolved in deionized water.

-

Ligand Addition. A solution of (Z)-1,4-diamino-2-butene in deionized water is added dropwise to the stirred solution of K₂[PtCl₄] at room temperature.

-

Precipitation. A yellow precipitate of [PtCl₂((Z)-C₄H₁₀N₂)] forms immediately.

-

Isolation and Purification. The mixture is stirred for an additional 2 hours to ensure complete reaction. The precipitate is then collected by filtration, washed with cold water, ethanol, and diethyl ether, and dried in vacuo.

Palladium(II) Complexes

Palladium(II) complexes often exhibit similar coordination geometries to their platinum(II) counterparts and are valuable catalysts in organic synthesis.

Experimental Protocol: Synthesis of Dichloro[(E)-1,4-diamino-2-butene]palladium(II)

-

Preparation of the Palladium Precursor. A solution of palladium(II) chloride (PdCl₂) is prepared in a minimal amount of hot, dilute hydrochloric acid to form [PdCl₄]²⁻ in situ.

-

Ligand Addition. An ethanolic solution of (E)-1,4-diamino-2-butene is added dropwise to the warm palladium solution.

-

Precipitation. Upon cooling, a yellow-orange precipitate of [PdCl₂((E)-C₄H₁₀N₂)] is formed.

-

Isolation and Purification. The precipitate is collected by filtration, washed with ethanol and diethyl ether, and dried under vacuum.

Nickel(II) Complexes

Nickel(II) complexes with diamine ligands are known for their interesting magnetic and electronic properties.

Experimental Protocol: Synthesis of Dichloro[(Z)-1,4-diamino-2-butene]nickel(II)

-

Reaction Setup. Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) is dissolved in ethanol.

-

Ligand Addition. An ethanolic solution of (Z)-1,4-diamino-2-butene is added to the nickel(II) solution with stirring.

-

Complex Formation. The color of the solution typically changes, indicating complex formation. The reaction mixture is stirred at room temperature for 4 hours.

-

Isolation. The solvent is removed under reduced pressure to yield a solid residue. The crude product is washed with a small amount of cold ethanol to remove any unreacted starting materials and then dried.

Copper(II) Complexes

Copper(II) complexes with diamine ligands have been studied for their biological activity and as catalysts for oxidation reactions.

Experimental Protocol: Synthesis of Sulfato[(E)-1,4-diamino-2-butene]copper(II)

-

Reaction Setup. Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) is dissolved in a mixture of water and ethanol.

-

Ligand Addition. An ethanolic solution of (E)-1,4-diamino-2-butene is added dropwise to the copper(II) sulfate solution.

-

Precipitation. A blue precipitate of [Cu(SO₄)((E)-C₄H₁₀N₂)] forms.

-

Isolation. The precipitate is collected by filtration, washed with ethanol, and air-dried.

Structural Characterization and Data

The synthesized complexes are typically characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and bonding.

Table 1: Spectroscopic Data for this compound Transition Metal Complexes

| Complex | Metal | Ligand Isomer | ν(M-N) (cm⁻¹) | ν(C=C) (cm⁻¹) | ¹H NMR (δ, ppm, amine N-H) |

| [PtCl₂((Z)-C₄H₁₀N₂)] | Pt(II) | Z (cis) | ~450-480 | ~1640-1650 | 5.0-6.5 (br) |

| [PdCl₂((E)-C₄H₁₀N₂)] | Pd(II) | E (trans) | ~440-470 | ~1650-1660 | 4.8-6.2 (br) |

| [NiCl₂((Z)-C₄H₁₀N₂)] | Ni(II) | Z (cis) | ~420-450 | ~1640-1650 | Paramagnetically shifted |

| [Cu(SO₄)((E)-C₄H₁₀N₂)] | Cu(II) | E (trans) | ~430-460 | ~1650-1660 | Paramagnetically shifted |

Note: The exact positions of spectroscopic peaks can vary depending on the solvent and counter-ions.

Table 2: Representative Crystallographic Data for Diamine-Metal Complexes

| Parameter | [PtCl₂(en)] | [PdCl₂(en)] |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pnma |

| M-N Bond Length (Å) | 2.04 - 2.05 | 2.05 - 2.06 |

| N-M-N Angle (°) | 83.5 | 83.2 |

| M-Cl Bond Length (Å) | 2.31 - 2.32 | 2.30 - 2.31 |

| Cl-M-Cl Angle (°) | 92.1 | 94.3 |

Data for the analogous and well-characterized ethylenediamine (en) complexes are provided for comparison due to the limited availability of crystal structures for this compound complexes in the public domain.

Coordination Modes and Reactivity

The primary coordination mode of this compound is bidentate chelation through the two nitrogen atoms. The geometry of the ligand influences the conformation of the resulting chelate ring.

The presence of the double bond in the backbone of the chelate ring introduces a degree of rigidity and can influence the reactivity of the complex. For instance, the alkene moiety could potentially undergo reactions such as hydrogenation, epoxidation, or polymerization, either while coordinated or after decomplexation.

Potential Applications

The transition metal complexes of this compound hold promise in several areas:

-

Catalysis: The complexes can be explored as catalysts for various organic transformations, including hydrogenation, oxidation, and cross-coupling reactions. The electronic properties of the metal center can be tuned by modifying the ancillary ligands.

-

Medicinal Chemistry: Platinum and other transition metal complexes with diamine ligands are a well-established class of anticancer agents. The unique structural features of this compound complexes may lead to novel biological activities and improved pharmacological profiles.

-

Materials Science: These complexes can serve as building blocks for the synthesis of coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties.

Conclusion

The coordination chemistry of this compound with transition metals is a fertile area for further exploration. The ligand's unique combination of amine and alkene functionalities, along with its stereoisomerism, provides a rich landscape for the design and synthesis of novel metal complexes. The detailed experimental protocols and compiled data in this guide serve as a foundation for researchers to further investigate the potential of these compounds in catalysis, medicine, and materials science. Future work should focus on a more systematic exploration of the coordination of this compound with a wider range of transition metals and the investigation of the reactivity of the coordinated double bond.

A Technical Guide to the Electrophilic Reactivity of 1,4-Diamino-2-butene

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,4-Diamino-2-butene (DAB) is a versatile bifunctional building block characterized by two primary nucleophilic amine groups and a central carbon-carbon double bond. This guide provides an in-depth analysis of its reactivity towards various electrophiles, a critical aspect for its application in organic synthesis, medicinal chemistry, and materials science. The document outlines key reaction pathways including N-alkylation, N-acylation, aza-Michael additions, and epoxide ring-opening reactions. Detailed experimental protocols, quantitative data where available, and mechanistic diagrams are provided to serve as a comprehensive resource for professionals in drug development and chemical research. The stereochemistry of the butene backbone, particularly the distinction between (Z)- and (E)-isomers, significantly influences reactivity and is a recurring theme in the synthetic strategies discussed.

Introduction to this compound

This compound is an unsaturated analogue of putrescine, a naturally occurring polyamine involved in cell growth and differentiation.[1] This structural similarity allows its derivatives to interact with biological systems, making it an attractive scaffold for drug design and a vector for targeted therapies, such as Boron Neutron Capture Therapy (BNCT).[1] The molecule exists as two geometric isomers, (Z)-1,4-diamino-2-butene (cis) and (E)-1,4-diamino-2-butene (trans), whose distinct spatial arrangements influence their reactivity and biological activity.

The primary reactivity of DAB is centered on the lone pair of electrons on its two primary amine groups, which act as potent nucleophiles. This allows for a wide range of reactions with electrophilic partners. Additionally, the conjugated diene structure of the C4 backbone presents potential for cycloaddition reactions, though this reactivity is less commonly exploited compared to the nucleophilicity of the amino groups.

Nucleophilic Reactivity at Nitrogen Centers

The twin primary amine functionalities are the primary sites of electrophilic attack. Reactions can be controlled to achieve mono- or di-substitution, often requiring the use of protecting group strategies to ensure selectivity.

N-Alkylation with Alkyl Halides

N-alkylation is a fundamental transformation for modifying the properties of DAB, impacting its basicity, lipophilicity, and hydrogen bonding capacity.[1] The reaction involves the nucleophilic substitution of alkyl halides by the amine groups.

A significant challenge is the potential for over-alkylation, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium salts.[1] Two primary strategies are employed to manage this:

-

Use of Excess Amine : In reactions aiming for the synthesis of substituted diamines, such as the reaction of 1,4-dibromo-2-butene with dimethylamine, a large excess of the amine nucleophile is used to favor the desired di-substituted product.[1]

-

Protecting Group Strategy : For controlled mono-alkylation or the synthesis of asymmetrically substituted derivatives, a protection-alkylation-deprotection sequence is necessary. Di-tert-butyl iminodicarboxylate is a common protecting group for this purpose.[1]

Table 1: Representative N-Alkylation Reactions and Conditions

| Electrophile | Reagents & Conditions | Product | Reference |

| (Z)- or (E)-1,4-dibromo-2-butene | 1. Di-tert-butyl iminodicarboxylate, NaH, DMF. 2. Deprotection. | Stereospecific (Z)- or (E)-1,4-diamino-2-butene | [1] |

| 1,4-dibromo-2-butene | Dimethylamine (excess) | N,N,N',N'-tetramethyl-2-butene-1,4-diamine | [1] |

This protocol outlines the alkylation of a protected amine precursor followed by deprotection.[1]

-

Protection & Deprotonation : Di-tert-butyl iminodicarboxylate is deprotonated using a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF). This generates a potent nitrogen nucleophile.

-

Nucleophilic Substitution : The resulting nucleophile is reacted with the desired stereoisomer of 1,4-dibromo-2-butene ((Z)- or (E)-isomer). The reaction proceeds via nucleophilic substitution to form the N-alkylated, protected product.

-

Deprotection : The tert-butoxycarbonyl (Boc) protecting groups are removed under acidic conditions to yield the final, stereochemically pure diamine.

Caption: Workflow for stereospecific synthesis of DAB via a protected intermediate.

N-Acylation with Acyl Derivatives

The reaction of DAB with acyl chlorides or other activated carboxylic acids yields stable amide bonds. This reaction is central to the synthesis of peptidomimetic structures and other complex molecules. The reaction proceeds via a nucleophilic addition-elimination mechanism.

A key application is the formation of bis(amino acid) conjugates.[1] This involves coupling N-Boc protected amino acids to the DAB core using standard peptide coupling reagents.

Table 2: N-Acylation Reaction for Conjugate Synthesis

| Electrophile | Coupling Reagents | Solvent | Product Type | Reference |

| N-Boc protected amino acid | DCC or EDC, with NHS | Aprotic (e.g., DMF, DCM) | Bis(Boc-amino acid)-diaminobutene conjugate | [1] |

This protocol is adapted from methodologies used for the analogous 1,4-diamino-2-butyne.[1]

-

Reactant Preparation : Dissolve this compound (1 equivalent) and an N-Boc protected amino acid (2.2 equivalents) in a suitable aprotic solvent like DMF.

-

Activation : Add an activating agent such as N-hydroxysuccinimide (NHS) (2.2 equivalents) to the solution.

-

Coupling : Cool the mixture in an ice bath and add a solution of a peptide coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.2 equivalents).

-

Reaction : Allow the mixture to warm to room temperature and stir for 12-24 hours until the reaction is complete (monitored by TLC).

-

Workup & Purification : Perform an aqueous workup to remove water-soluble byproducts. The desired bis(amide) product is then purified from the organic phase, typically using column chromatography.

Caption: Nucleophilic addition-elimination mechanism for N-acylation of DAB.

Aza-Michael Addition

The aza-Michael reaction, or conjugate addition, involves the addition of the amine nucleophile to an α,β-unsaturated carbonyl compound (a Michael acceptor).[2][3] This reaction forms a new carbon-nitrogen bond at the β-carbon of the acceptor, providing a powerful tool for C-N bond formation. Given the high nucleophilicity of its primary amines, this compound is an excellent candidate for acting as a Michael donor. The reaction can proceed to form mono- or bis-adducts depending on the stoichiometry.[4]

While specific literature detailing the aza-Michael addition of DAB is not prevalent, the reaction is highly feasible under standard conditions, which often include solvent-free environments or the use of catalysts to enhance reactivity.[3]

Table 3: General Conditions for Aza-Michael Additions

| Michael Donor | Michael Acceptor | Catalyst / Conditions | Product Type |

| Primary/Secondary Amine | α,β-Unsaturated Esters, Ketones, Nitriles | None (neat), Lewis acids, Brønsted acids, heterogeneous catalysts (e.g., acidic alumina).[3] | β-Amino carbonyl compound |

| This compound (Predicted) | Acrylates, Vinyl Ketones | Catalyst-free (mild conditions) or with catalysis for less reactive systems. | Mono- and/or Bis-adducts |

Ring-Opening of Epoxides

The amine groups of DAB can act as nucleophiles to open epoxide rings, a reaction commonly used in the formation of amino alcohols and in polymer chemistry, particularly for creating epoxy resin curing agents. A patent describes the reaction of a substituted 1,4-diaminobutane with phenylglycide at elevated temperatures (150-170°C) to form an adduct for curing epoxy resins.[5] This demonstrates the principle of reactivity, where the amine attacks one of the electrophilic carbons of the epoxide ring, leading to a β-amino alcohol structure.

Reactivity of the Carbon-Carbon Double Bond

While dominated by the nucleophilicity of its amines, the conjugated diene system of DAB is a potential site for other chemical transformations.

Diels-Alder [4+2] Cycloaddition

The Diels-Alder reaction is a powerful concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring.[1][6] The 1,3-butadiene backbone of DAB qualifies it as a potential diene. The presence of electron-donating amino groups at the 1 and 4 positions should, in theory, activate the diene towards reaction with electron-deficient dienophiles (e.g., maleic anhydride, acrylates).[7]

For the reaction to occur, the diene must adopt an s-cis conformation.[1][7] While this is possible for DAB, there are no specific examples readily available in the surveyed literature of it participating as a diene in a Diels-Alder reaction. It is plausible that the nucleophilic amines preferentially engage in side reactions (like aza-Michael addition) with common dienophiles under typical thermal conditions. The use of N-protected DAB derivatives might favor the cycloaddition pathway.

Caption: Hypothetical Diels-Alder reaction pathway for this compound.

Reduction of the Alkene

The double bond in DAB and its derivatives can be readily reduced to yield the corresponding saturated diamine, 1,4-diaminobutane (putrescine).[1] This transformation is typically achieved through catalytic hydrogenation, employing a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.[8] This reaction is useful for accessing the saturated analogue while preserving other functionalities installed on the nitrogen atoms.

References

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CA1102351A - Process for the preparation of 1,4-diaminobutane derivatives - Google Patents [patents.google.com]

- 6. Diels–Alder Reaction [sigmaaldrich.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. This compound | 18231-61-3 | Benchchem [benchchem.com]

Solubility Profile of 1,4-Diamino-2-butene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1,4-Diamino-2-butene, a key building block in organic synthesis and a molecule of interest in biological systems due to its structural similarity to the natural polyamine, putrescine. Understanding its solubility is critical for its application in pharmaceutical development, chemical synthesis, and biological assays.

Core Topic: Solubility of this compound

This compound exists as two geometric isomers, (Z)- (cis) and (E)- (trans). While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its structural features—a four-carbon chain with two primary amino groups—provide a strong indication of its solubility profile. Generally, amines with fewer than six carbon atoms exhibit appreciable solubility in water. The presence of two polar amino groups in this compound further enhances its hydrophilic character.

Quantitative Solubility Data

A comprehensive search of available literature did not yield specific quantitative solubility values for this compound in various solvents. However, based on its chemical structure and general principles of solubility for small amines, a qualitative assessment can be made. The dihydrochloride salt form of (Z)-1,4-diamino-2-butene is noted to be water-soluble, which is a common strategy to enhance the aqueous solubility of basic compounds.[1]

| Solvent | Qualitative Solubility Assessment | Rationale |

| Water | Expected to be Soluble | Short alkyl chain (4 carbons) and two polar amino groups suggest good water solubility. |

| Methanol | Expected to be Soluble | Polar protic solvent capable of hydrogen bonding with the amino groups. |

| Ethanol | Expected to be Soluble | Polar protic solvent, though solubility may be slightly less than in methanol. |

| Dimethylformamide (DMF) | Soluble | Aprotic polar solvent, and its use as a solvent in syntheses involving this compound derivatives indicates its solubility.[2] |

| Dimethyl Sulfoxide (DMSO) | Expected to be Soluble | Aprotic polar solvent, commonly used for dissolving a wide range of organic compounds. |

| Acetone | Moderately Soluble to Soluble | A polar aprotic solvent that should be capable of dissolving the diamine. |

| Chloroform | Sparingly Soluble to Insoluble | A less polar solvent, likely to have limited ability to dissolve the polar diamine. |

| Toluene | Insoluble | A nonpolar aromatic solvent, unlikely to dissolve the polar diamine. |

Note: The solubility is expected to be temperature-dependent, generally increasing with a rise in temperature.

Experimental Protocols

The following is a generalized experimental protocol for determining the solubility of this compound in a given solvent, based on standard methods for organic compounds.

Protocol: Determination of Solubility by the Shake-Flask Method

This method is a standard procedure for determining the aqueous solubility of a chemical.

Materials:

-

This compound (cis or trans isomer, as required)

-

Solvent of interest (e.g., water, ethanol)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks

-

Syringes and filters (e.g., 0.45 µm PTFE or other suitable material)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or a validated titration method)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The excess solid should be clearly visible.

-

Place the flask in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow equilibrium to be reached (typically 24 to 48 hours). Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the mixture to stand in the constant temperature bath for at least 24 hours to allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge an aliquot of the supernatant at a controlled temperature.

-

-

Sampling and Analysis:

-

Carefully withdraw a sample from the clear supernatant. To avoid contamination from undissolved particles, it is advisable to filter the sample using a syringe filter compatible with the solvent.

-

Accurately dilute the sample with the solvent to a concentration that falls within the working range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC with a suitable standard curve).

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

-

Safety Precautions:

-

This compound and many organic solvents are hazardous. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used before commencing any experimental work.

Visualizations: Relevant Biological Pathways and Workflows

While this compound is not a central component of major signaling pathways, its biological activity is closely linked to the polyamine metabolic and transport systems due to its structural analogy to putrescine.

Putrescine Biosynthesis Pathway

This diagram illustrates the primary pathways for the biosynthesis of putrescine, the saturated analog of this compound. Understanding this pathway is crucial as this compound can interact with the enzymes and transporters involved.

Caption: Major biosynthetic pathways of putrescine from arginine and ornithine.

Polyamine Transport System

This diagram illustrates a simplified model of the polyamine transport system, which is responsible for the uptake of polyamines like putrescine and its analog, (Z)-1,4-diamino-2-butene, into cells. This transport system is often upregulated in rapidly proliferating cells, such as cancer cells.

Caption: Simplified workflow of polyamine uptake via the polyamine transport system.

Experimental Workflow for Solubility Determination

This diagram outlines the logical steps involved in the experimental determination of solubility as described in the protocol section.

Caption: Experimental workflow for determining the solubility of a compound.

References

An In-depth Technical Guide to the Synthesis of 1,4-Diamino-2-butene from 1,4-Dibromo-2-butene

Abstract: This technical guide provides a comprehensive overview of the primary synthetic routes for converting 1,4-dibromo-2-butene into 1,4-diamino-2-butene, a molecule of significant interest for its applications in medicinal chemistry and materials science. As an unsaturated analog of putrescine, its (Z)-isomer is a substrate for the polyamine transport system, making it a valuable vector for targeted drug delivery in cancer therapy and imaging.[1] This document details stereoselective and non-stereoselective methodologies, including synthesis via iminodicarboxylate alkylation, the Gabriel synthesis, the diazide intermediate route, and direct amination. Detailed experimental protocols, comparative data, and purification strategies are presented to serve as a resource for researchers, chemists, and professionals in drug development.

Overview of Synthetic Strategies

The synthesis of this compound from 1,4-dibromo-2-butene can be achieved through several distinct pathways. The choice of method depends critically on the desired stereochemistry ((Z) or (E) isomer), required purity, and scalability. The three primary strategies discussed are:

-

Stereoselective Synthesis via Iminodicarboxylate Alkylation: A robust method that preserves the stereochemistry of the starting dihalobutene, preventing over-alkylation and offering high purity.[1]

-

Synthesis via a Diazide Intermediate: A two-step process involving the formation of a 1,4-diazido-2-butene intermediate, which is subsequently reduced to the diamine. This method is effective for producing the diamine in good yield.[2]

-

The Gabriel Synthesis: A classic method for preparing primary amines that uses potassium phthalimide to avoid over-alkylation.[3][4][5]

-

Direct Amination: A straightforward approach using a large excess of ammonia, which can be effective but often leads to a mixture of primary, secondary, and tertiary amine products due to over-alkylation.[1]

Caption: High-level overview of synthetic pathways from 1,4-dibromo-2-butene.

Stereoselective Synthesis via Iminodicarboxylate Alkylation

This method is the preferred route for obtaining stereochemically pure isomers of this compound. The use of di-tert-butyl iminodicarboxylate as a protected amine source prevents the common problem of over-alkylation. The geometry of the double bond in the starting material ((Z)- or (E)-1,4-dibromo-2-butene) is retained throughout the synthesis.[1]

References

A Technical Guide to the Thermodynamic Stability of 1,4-Diamino-2-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of 1,4-diamino-2-butene, a molecule of significant interest in organic synthesis and drug development. While specific experimental thermodynamic data for this compound is not extensively available in public literature, this document outlines the key factors governing its stability, the established experimental and computational methodologies for determining its thermodynamic properties, and the implications of its isomeric forms on its energy profile.

Introduction to the Stability of this compound

This compound is a versatile bifunctional molecule featuring two primary amine groups and a central carbon-carbon double bond. Its utility as a building block for pharmaceuticals and as a ligand in coordination chemistry underscores the importance of understanding its inherent stability. The presence of the double bond introduces the possibility of cis (Z) and trans (E) isomerism, which significantly influences the molecule's thermodynamic properties.

The thermodynamic stability of a compound is a measure of its energy content, typically quantified by its standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°). A lower enthalpy of formation indicates a more stable compound. In the context of this compound, the relative stability of the (Z) and (E) isomers is a critical consideration for synthetic route design and for predicting its behavior in biological systems.

Isomeric Considerations and Their Impact on Stability

The geometry of the double bond in this compound is a primary determinant of its stability.

-

(E)-1,4-Diamino-2-butene (trans-isomer): This isomer is generally considered to be the more thermodynamically stable of the two. The amino groups are located on opposite sides of the double bond, which minimizes steric hindrance between these bulky substituents. This spatial arrangement allows the molecule to adopt a lower energy conformation.

-

(Z)-1,4-Diamino-2-butene (cis-isomer): In the (Z)-isomer, the amino groups are on the same side of the double bond, leading to potential steric strain. This crowding can force the molecule into a higher energy conformation compared to the (E)-isomer. However, the (Z)-isomer's geometry can be advantageous for certain applications, such as its recognition by biological polyamine transport systems.[1]